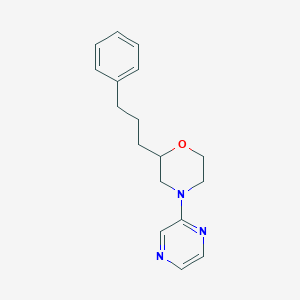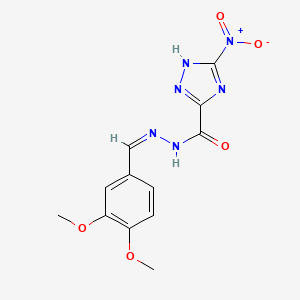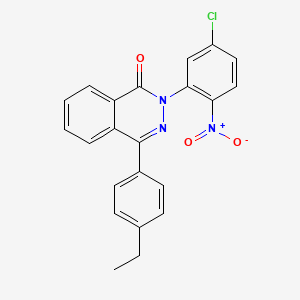
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPMP and has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of PPMP is not fully understood. However, it has been found to inhibit the activity of lysosomal acid sphingomyelinase (ASM). This inhibition leads to the accumulation of sphingomyelin in lysosomes, which triggers a cascade of events leading to cell death. PPMP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPMP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PPMP has also been found to reduce the accumulation of amyloid-beta, a protein that is involved in the pathogenesis of Alzheimer's disease. In addition, PPMP has been found to have vasodilatory effects, which can help in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
PPMP has several advantages for lab experiments. It is readily synthesized and can be easily purified using various analytical techniques. PPMP has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of PPMP is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
PPMP has potential applications in various fields, and future research can focus on exploring its full potential. One future direction can be the development of PPMP analogs with improved solubility and potency. Another direction can be the investigation of PPMP's potential in the treatment of other diseases such as diabetes and inflammation. Furthermore, the mechanism of action of PPMP can be further elucidated to understand its full potential in the field of scientific research.
Conclusion:
PPMP is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research can be conducted to explore the full potential of PPMP in the field of scientific research.
合成方法
PPMP can be synthesized by reacting 2-morpholinoethylamine with 2-pyrazinecarboxaldehyde and 3-phenylpropanal in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the compound can be checked by various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学研究应用
PPMP has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis. PPMP has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, PPMP has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
属性
IUPAC Name |
2-(3-phenylpropyl)-4-pyrazin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-5-15(6-3-1)7-4-8-16-14-20(11-12-21-16)17-13-18-9-10-19-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXRKBDPUGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
![2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)
